2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes chlorophenoxy and ethoxy-hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with chloroacetic acid to form 2-(3-chlorophenoxy)acetic acid.
Condensation Reaction: The 2-(3-chlorophenoxy)acetic acid is then reacted with ethoxy-4-hydroxybenzaldehyde under basic conditions to form the corresponding Schiff base.
Amidation: The Schiff base is then reacted with acetamide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Ethyl 2-(3-chlorophenoxy)acetate: Similar structure but with an ethyl ester group instead of an acetamide group.
Uniqueness
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
392703-44-5 |
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Molecular Formula |
C17H17ClN2O4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-23-16-8-12(6-7-15(16)21)10-19-20-17(22)11-24-14-5-3-4-13(18)9-14/h3-10,21H,2,11H2,1H3,(H,20,22)/b19-10+ |
InChI Key |
BUXXRYRQLIXOET-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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